

Application Note: Quantitative Determination of KAR425 in Human Plasma by LC-MS/MS

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Compound of Interest		
Compound Name:	KAR425	
Cat. No.:	B13433815	Get Quote

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Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of **KAR425** in human plasma. The described protocol is suitable for pharmacokinetic and toxicokinetic studies. The method involves a simple protein precipitation step for sample preparation, followed by rapid and selective analysis using an LC-MS/MS system. This method has been developed and validated to meet common bioanalytical method validation guidelines, demonstrating excellent accuracy, precision, and linearity over a specified concentration range.

Introduction

KAR425 is a novel therapeutic agent currently under investigation. To support its clinical development, a reliable and validated bioanalytical method for its quantification in a biological matrix is essential. Plasma is a common matrix for monitoring systemic drug exposure in preclinical and clinical studies. This document provides a detailed protocol for the quantification of **KAR425** in human plasma using LC-MS/MS, a technique widely recognized for its high sensitivity and selectivity.[1][2][3] The method described herein is intended for researchers, scientists, and drug development professionals.

Materials and Methods



Materials

- KAR425 reference standard
- KAR425-d4 (internal standard, IS)
- Human plasma (K2EDTA)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- 96-well collection plates
- Centrifuge capable of handling 96-well plates

Instrumentation

- Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
- Mass Spectrometer: Sciex Triple Quad™ 6500+ or equivalent
- Analytical Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 μm, or equivalent

Liquid Chromatography Conditions



Parameter	Value
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Gradient	5% B to 95% B in 2.5 min, hold for 1 min, return to 5% B in 0.1 min, equilibrate for 0.9 min
Column Temperature	40 °C
Injection Volume	5 μL
Run Time	4.5 min

Mass Spectrometry Conditions

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transition (KAR425)	Q1: 425.2 -> Q3: 250.1
MRM Transition (IS)	Q1: 429.2 -> Q3: 254.1
Collision Energy	Optimized for specific instrument
Dwell Time	100 ms
Source Temperature	550 °C
IonSpray Voltage	5500 V

Experimental Protocols Preparation of Standard and Quality Control (QC) Samples

• Stock Solutions: Prepare 1 mg/mL stock solutions of **KAR425** and **KAR425**-d4 (IS) in methanol.



- Working Standard Solutions: Serially dilute the KAR425 stock solution with 50:50 (v/v)
 acetonitrile:water to prepare working standard solutions for the calibration curve and QC
 samples.
- Calibration Curve Standards: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations ranging from 1 ng/mL to 1000 ng/mL.
- Quality Control Samples: Prepare QC samples in blank human plasma at four concentration levels:
 - LLOQ: 1 ng/mL (Lower Limit of Quantification)
 - LQC: 3 ng/mL (Low Quality Control)
 - MQC: 100 ng/mL (Medium Quality Control)
 - HQC: 800 ng/mL (High Quality Control)

Sample Preparation: Protein Precipitation

- Aliquot 50 μ L of plasma samples (standards, QCs, or unknown study samples) into a 96-well plate.
- Add 200 μL of the internal standard working solution (IS in acetonitrile, e.g., 50 ng/mL) to each well.
- Vortex the plate for 2 minutes to precipitate the plasma proteins.
- Centrifuge the plate at 4000 rpm for 10 minutes at 4 °C.
- Transfer 100 μL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

Data Presentation Calibration Curve

The calibration curve was constructed by plotting the peak area ratio of **KAR425** to the internal standard against the nominal concentration. A linear regression with a $1/x^2$ weighting was used.



Nominal Conc. (ng/mL)	Back-calculated Conc. (ng/mL)	Accuracy (%)
1	1.05	105.0
2	1.96	98.0
5	5.10	102.0
20	20.8	104.0
50	48.5	97.0
100	99.2	99.2
500	505.0	101.0
1000	988.0	98.8

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing five replicates of the QC samples on three separate days.[4][5][6]

QC Level	Nominal Conc. (ng/mL)	Intra- day Mean Conc. (ng/mL) (n=5)	Intra- day Precisio n (%CV)	Intra- day Accurac y (%)	Inter- day Mean Conc. (ng/mL) (n=15)	Inter- day Precisio n (%CV)	Inter- day Accurac y (%)
LLOQ	1	1.03	8.5	103.0	1.06	9.8	106.0
LQC	3	2.95	6.2	98.3	3.05	7.1	101.7
MQC	100	102.1	4.5	102.1	101.5	5.3	101.5
HQC	800	790.4	3.8	98.8	795.2	4.6	99.4

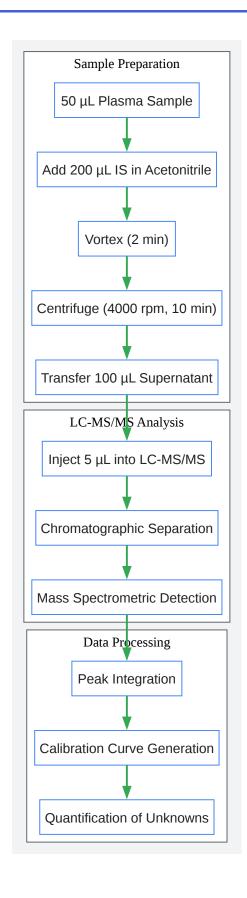
Method Validation Summary



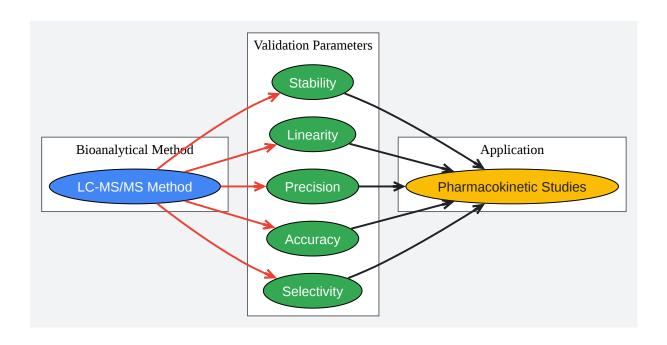
- Selectivity: No significant interfering peaks were observed at the retention times of KAR425 and the IS in blank plasma from six different sources.
- Linearity: The calibration curve was linear over the range of 1-1000 ng/mL with a correlation coefficient (r²) > 0.99.
- Accuracy and Precision: The intra- and inter-day precision (%CV) was ≤ 9.8%, and the
 accuracy was within ± 6.0% of the nominal values, which is within the acceptance criteria of
 ± 15% (± 20% for LLOQ).[6][7]
- Recovery: The extraction recovery of KAR425 was consistent and reproducible across all QC levels.
- Matrix Effect: No significant matrix effect was observed.
- Stability: **KAR425** was found to be stable in plasma after short-term storage at room temperature, long-term storage at -80 °C, and after three freeze-thaw cycles.

Visualizations









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